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Compound of Interest

Compound Name: APX879

Cat. No.: B15602798 Get Quote

In the landscape of immunosuppressive and antifungal drug development, FK506 (tacrolimus)

has long been a cornerstone. However, its potent immunosuppressive effects, while beneficial

in preventing organ transplant rejection, preclude its use as a general antifungal agent. This

has spurred the development of analogs like APX879, engineered to retain antifungal activity

while minimizing immunosuppression. This guide provides a comparative overview of the

pharmacokinetics of FK506 and the current understanding of APX879, tailored for researchers,

scientists, and drug development professionals.

Executive Summary
FK506 is a macrolide lactone with well-characterized, albeit complex and variable,

pharmacokinetics. It undergoes extensive metabolism, primarily by cytochrome P450 3A

enzymes, and exhibits a narrow therapeutic window, necessitating therapeutic drug monitoring.

In contrast, specific pharmacokinetic data for APX879, a C-22 modified analog of FK506, is not

extensively available in publicly accessible literature. The primary focus of APX879's

development has been on its differential biological activity—reduced immunosuppression with

retained antifungal efficacy. This comparison, therefore, synthesizes the robust

pharmacokinetic profile of FK506 and frames the available information on APX879 in the

context of its design as a selective, non-immunosuppressive calcineurin inhibitor.
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The pharmacokinetics of FK506 are marked by significant inter- and intra-individual variability.

[1] Its absorption is incomplete and erratic following oral administration.[2][3]

Table 1: Summary of FK506 Pharmacokinetic Parameters

Parameter Species Value Reference

Elimination Half-Life

(t½)

Human (renal

transplant patients)
33 ± 8 hours [2]

Human
~12 hours (mean

disposition)
[4]

Human (liver

transplant patients)
4.5 to 33.1 hours [5]

Rat (intravenous) 6.4 hours [6]

Total Body Clearance

(CL)

Human (renal

transplant patients)
2.4 ± 1.1 L/hour [2]

Human ~0.06 L/h/kg [4]

Rat (intravenous) 1.59 L/h·kg [6]

Bioavailability (F) Human (oral) 14 ± 12% [2]

Human (oral) ~25% [4]

Time to Peak

Concentration (Tmax)
Human (oral) 1 to 4 hours [3]

Rat (oral) 0.25 hours [6]

Volume of Distribution

(Vd)

Rat (intravenous,

steady state)
11.8 L/kg [6]

Human (plasma

concentrations)
~30 L/kg [7]

Absorption: Oral absorption of FK506 is variable, with peak blood or plasma concentrations

reached between 0.5 to 6 hours.[4]
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Distribution: FK506 is extensively bound to red blood cells, with a mean blood-to-plasma ratio

of approximately 15.[4][5] In plasma, it is primarily bound to albumin and alpha-1-acid

glycoprotein.[4] The drug is widely distributed throughout the body.[1][6]

Metabolism: FK506 is almost completely metabolized before elimination, primarily by

cytochrome P450 3A (CYP3A) enzymes in the gut wall and liver.[4][8] It is also a substrate for

the P-glycoprotein efflux pump.[1][8]

Excretion: The majority of FK506 metabolites are excreted in the bile, with approximately 95%

of the administered dose eliminated via this route.[7] Less than 1% of the parent drug is

excreted unchanged in the urine and feces.[5][7]

APX879
Detailed quantitative pharmacokinetic data for APX879 are not readily available in the reviewed

literature. APX879 is an analog of FK506, modified at the C-22 position with an acetohydrazine

substitution.[9][10] This structural change is designed to reduce its binding affinity for the

human FKBP12-calcineurin complex, thereby decreasing its immunosuppressive effects, while

maintaining its ability to inhibit fungal calcineurin.[10][11][12]

Studies have shown that APX879 exhibits significantly reduced immunosuppressive activity

compared to FK506, with an over 70-fold decrease in the inhibition of IL-2 production in murine

T-cells.[9] It retains broad-spectrum antifungal activity and has demonstrated efficacy in a

murine model of invasive fungal infection.[10][13][14] The development of APX879 has been

guided by structural biology insights into the differences between fungal and human FKBP12

proteins.[10][11]

Experimental Protocols
Determination of FK506 Pharmacokinetics in Renal
Transplant Patients
A randomized, crossover study design was utilized to assess the pharmacokinetics of FK506

following single-dose intravenous infusion and oral administration in patients awaiting renal

transplantation.[2]

Subjects: Six non-dialysis patients with chronic renal failure.[2]
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Dosing:

Intravenous (IV): 20 µg/kg infused over 4 hours.[2]

Oral: 80 µg/kg.[2]

Washout Period: A 4-day washout period was implemented between the two dosing periods.

[2]

Sample Collection: Blood samples were collected for 72 hours after each dose.[2]

Analytical Method: Whole-blood FK506 levels were quantified using a standard, two-step,

non-specific enzyme immunoassay.[2]

Mechanism of Action and Signaling Pathway
Both FK506 and APX879 exert their effects by targeting calcineurin, a calcium- and calmodulin-

dependent serine/threonine protein phosphatase.[15][16]

FK506 Mechanism of Action:

FK506 first binds to an intracellular protein, FKBP12 (FK506-binding protein 12).[15][17]

This FK506-FKBP12 complex then binds to and inhibits the phosphatase activity of

calcineurin.[15][16][17][18]

In T-lymphocytes, calcineurin is responsible for dephosphorylating the nuclear factor of

activated T-cells (NFAT).[15][19]

By inhibiting calcineurin, FK506 prevents the dephosphorylation and subsequent nuclear

translocation of NFAT.[19]

This blockage of NFAT activation leads to the inhibition of interleukin-2 (IL-2) gene

transcription and the production of other cytokines essential for T-cell proliferation and the

immune response.[15][19]

APX879's Differential Activity: APX879 is designed to exploit structural differences between

fungal and human FKBP12.[10][11] The modification at the C-22 position of the FK506 scaffold
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is intended to sterically hinder its interaction with the human FKBP12-calcineurin complex, thus

reducing its immunosuppressive effect, while still allowing it to effectively inhibit the fungal

counterpart.[10][12]
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Caption: Calcineurin signaling pathway and inhibition by FK506/APX879.
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Conclusion
The pharmacokinetic profile of FK506 is well-documented, characterized by high variability that

necessitates careful patient monitoring. In contrast, the development of APX879 has centered

on achieving a specific pharmacodynamic outcome: potent antifungal activity with diminished

immunosuppression. While detailed pharmacokinetic studies on APX879 are not yet widely

published, its rational design based on structural differences between host and pathogen

targets represents a promising strategy in the development of novel anti-infective agents.

Future research providing a comprehensive pharmacokinetic profile of APX879 will be crucial

for its potential clinical translation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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